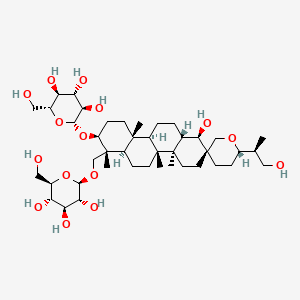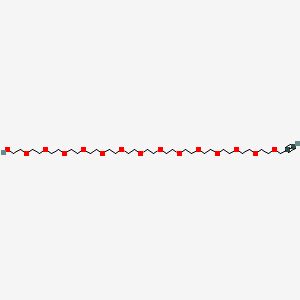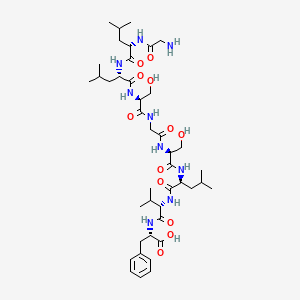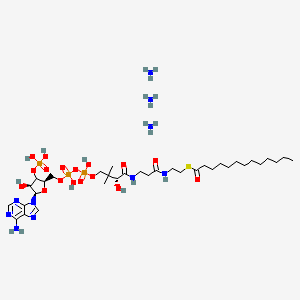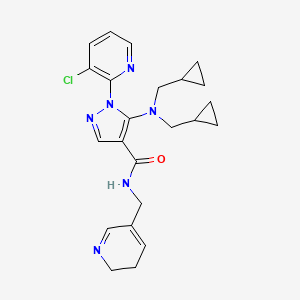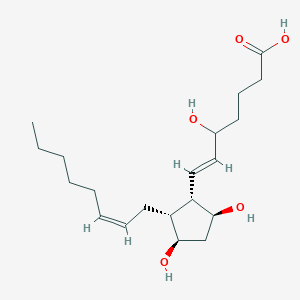
Isoprostane F2alpha-I
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(±)5-iPF2, also known as (8β)-5,9α,11α-trihydroxy-prosta-6E,14Z-dien-1-oic acid, is a member of the isoprostane family. Isoprostanes are prostaglandin-like compounds formed by the free-radical-induced peroxidation of polyunsaturated fatty acids, such as arachidonic acid. (±)5-iPF2 is a specific marker of oxidative injury and is part of the Type VI class of isoprostanes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (±)5-iPF2 involves the free-radical-induced peroxidation of arachidonic acid. This process can be initiated by various oxidative stress conditions, leading to the formation of multiple isoprostane isomers, including (±)5-iPF2. The reaction typically requires the presence of reactive oxygen species and can be facilitated by catalysts that promote lipid peroxidation .
Industrial Production Methods: Industrial production of (±)5-iPF2 is not well-documented, as it is primarily used in research settings. the extraction and purification of (±)5-iPF2 from biological samples involve forming internal lactones, which facilitate its isolation. This method is advantageous due to the higher abundance of Type VI isoprostanes compared to other isomers .
化学反応の分析
Types of Reactions: (±)5-iPF2 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert (±)5-iPF2 into less oxidized forms.
Substitution: The hydroxyl groups in (±)5-iPF2 can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Reactive oxygen species, such as hydrogen peroxide or molecular oxygen, under catalytic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of suitable catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized isoprostane derivatives, while reduction can produce less oxidized forms .
科学的研究の応用
(±)5-iPF2 has several scientific research applications, including:
Chemistry: Used as a marker for oxidative stress and lipid peroxidation studies.
Biology: Helps in understanding the role of oxidative injury in various biological processes.
Medicine: Serves as a biomarker for diseases associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.
Industry: Utilized in the development of antioxidants and other therapeutic agents targeting oxidative stress.
作用機序
The mechanism of action of (±)5-iPF2 involves its formation through the free-radical-induced peroxidation of arachidonic acid. This process generates reactive oxygen species, which attack the polyunsaturated fatty acids, leading to the formation of isoprostanes. (±)5-iPF2 acts as a marker of oxidative injury, indicating the extent of lipid peroxidation and oxidative stress in biological systems .
類似化合物との比較
8-isoprostane (8-epi-PGF2α, iPF2α-III): Another well-studied isoprostane, but less abundant than (±)5-iPF2.
Other Type VI Isoprostanes: These include various regioisomeric and stereoisomeric forms derived from arachidonic acid.
Uniqueness: (±)5-iPF2 is unique due to its higher abundance and the formation of internal lactones, which facilitate its extraction and purification from biological samples. This makes it a more reliable marker for oxidative injury compared to other isoprostanes .
特性
分子式 |
C20H34O5 |
|---|---|
分子量 |
354.5 g/mol |
IUPAC名 |
(E)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(Z)-oct-2-enyl]cyclopentyl]-5-hydroxyhept-6-enoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-3-4-5-6-7-10-16-17(19(23)14-18(16)22)13-12-15(21)9-8-11-20(24)25/h6-7,12-13,15-19,21-23H,2-5,8-11,14H2,1H3,(H,24,25)/b7-6-,13-12+/t15?,16-,17+,18-,19+/m1/s1 |
InChIキー |
RZCPXIZGLPAGEV-SUHLLOIRSA-N |
異性体SMILES |
CCCCC/C=C\C[C@H]1[C@@H](C[C@@H]([C@H]1/C=C/C(CCCC(=O)O)O)O)O |
正規SMILES |
CCCCCC=CCC1C(CC(C1C=CC(CCCC(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


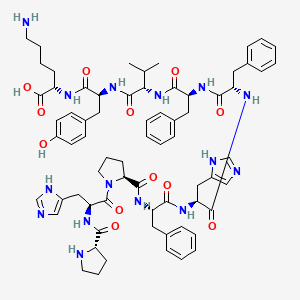
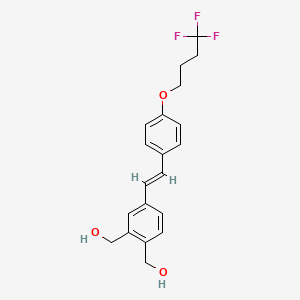

![2-[2-chloro-4-[(Z)-(3-oxo-6-propoxy-1-benzofuran-2-ylidene)methyl]phenoxy]-2-methylpropanoic acid](/img/structure/B12382207.png)
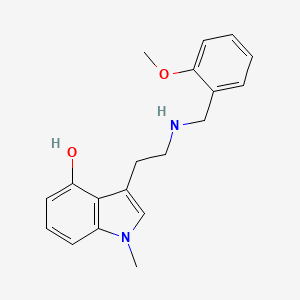

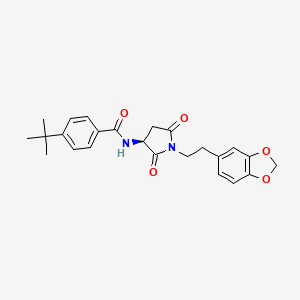
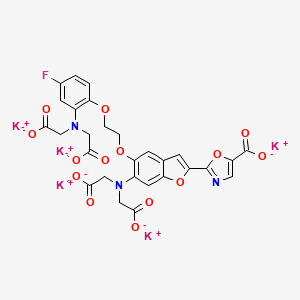
![[5-[(E)-2-[1-[3-[1-[2-[[3-[[3-[[2-(diethylaminomethyl)phenyl]methylcarbamoyl]phenyl]carbamoyl]benzoyl]amino]ethyl]triazol-4-yl]propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-7,8-dihydro-6H-xanthen-3-yl] cyclopropanecarboxylate;iodide](/img/structure/B12382226.png)
